
NVP-DPP-728 monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NVP-DPP-728 monohydrochloride is a potent, selective, and reversible inhibitor of dipeptidyl peptidase IV (DPP-IV). This compound is particularly significant in the field of diabetes research due to its ability to inhibit the degradation of glucagon-like peptide-1 (GLP-1), thereby enhancing insulin release in response to glucose intake .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NVP-DPP-728 monohydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps typically include:
Formation of the Core Structure: The initial step involves the synthesis of the core structure, which is a nitrile-containing compound. This is achieved through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups that enhance the compound’s inhibitory activity. This includes the addition of amide and nitrile groups under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. This involves:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis under controlled temperature and pressure conditions.
Continuous Flow Synthesis: For higher efficiency, continuous flow synthesis methods are employed, allowing for better control over reaction parameters and improved yield.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
NVP-DPP-728 monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrile group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts like palladium or nickel.
Major Products
科学的研究の応用
NVP-DPP-728 monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the inhibition mechanisms of DPP-IV and to develop new inhibitors with improved efficacy.
Biology: The compound is used to investigate the role of DPP-IV in various biological processes, including glucose metabolism and immune response.
Medicine: In diabetes research, this compound is used to study the effects of DPP-IV inhibition on insulin release and glucose homeostasis.
Industry: The compound is used in the development of new therapeutic agents for the treatment of diabetes and related metabolic disorders.
作用機序
NVP-DPP-728 monohydrochloride exerts its effects by inhibiting the activity of dipeptidyl peptidase IV (DPP-IV). This enzyme is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, this compound increases the levels of GLP-1, which in turn enhances insulin secretion in response to glucose intake. The molecular targets and pathways involved include:
DPP-IV Enzyme: The primary target of this compound, where it binds to the active site and inhibits its activity.
GLP-1 Pathway: By preventing the degradation of GLP-1, the compound enhances the GLP-1 signaling pathway, leading to increased insulin release.
類似化合物との比較
NVP-DPP-728 monohydrochloride is compared with other DPP-IV inhibitors to highlight its uniqueness:
Sitagliptin: Another DPP-IV inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Vildagliptin: Known for its high selectivity towards DPP-IV, but with a different chemical structure.
Saxagliptin: Exhibits a longer duration of action compared to this compound.
The uniqueness of this compound lies in its high potency and reversible inhibition, making it a valuable tool in diabetes research .
特性
CAS番号 |
440644-05-3 |
|---|---|
分子式 |
C15H19ClN6O |
分子量 |
334.80 g/mol |
IUPAC名 |
6-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C15H18N6O.ClH/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17;/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20);1H/t13-;/m0./s1 |
InChIキー |
YIQLRJNHYHVHGU-ZOWNYOTGSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl |
正規SMILES |
C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12828663.png)
![5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828669.png)

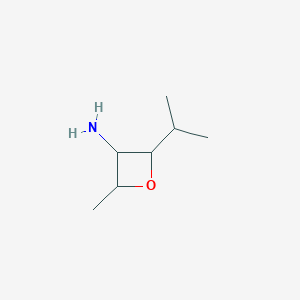
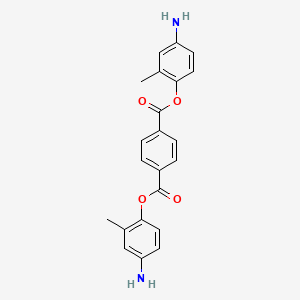
![1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B12828703.png)

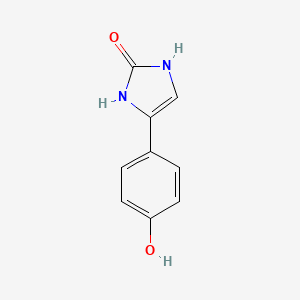
![2-(Chlorofluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12828721.png)
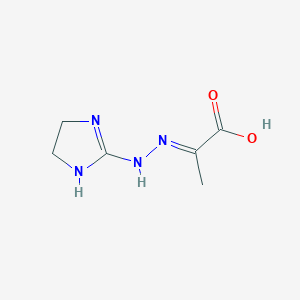
![2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile](/img/structure/B12828734.png)
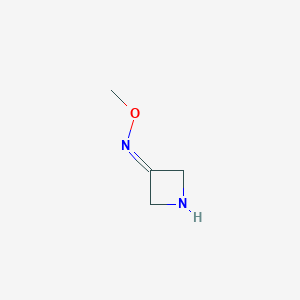
![2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B12828739.png)
